(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione

Covalent inhibitor design Thiol reactivity Azetidine electrophilicity

(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1904636-47-0) is a heterobifunctional research compound with a molecular formula of C14H14N2O3S and a molecular weight of 290.34 g/mol. Its structure integrates an electrophilic (E)-3-(thiophen-2-yl)acryloyl warhead onto an azetidine core that is further N-substituted with a pyrrolidine-2,5-dione (succinimide) group.

Molecular Formula C14H14N2O3S
Molecular Weight 290.34
CAS No. 1904636-47-0
Cat. No. B2501182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione
CAS1904636-47-0
Molecular FormulaC14H14N2O3S
Molecular Weight290.34
Structural Identifiers
SMILESC1CC(=O)N(C1=O)C2CN(C2)C(=O)C=CC3=CC=CS3
InChIInChI=1S/C14H14N2O3S/c17-12(4-3-11-2-1-7-20-11)15-8-10(9-15)16-13(18)5-6-14(16)19/h1-4,7,10H,5-6,8-9H2/b4-3+
InChIKeyWOFQLLTYXZWREJ-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Buy (E)-1-(1-(3-(Thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1904636-47-0) for Covalent Probe Development


(E)-1-(1-(3-(thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1904636-47-0) is a heterobifunctional research compound with a molecular formula of C14H14N2O3S and a molecular weight of 290.34 g/mol . Its structure integrates an electrophilic (E)-3-(thiophen-2-yl)acryloyl warhead onto an azetidine core that is further N-substituted with a pyrrolidine-2,5-dione (succinimide) group. The compound belongs to the broader class of N-acryloyl azetidines, which are recognized as tunable covalent Michael acceptors for targeting reactive cysteine residues in biological systems [1].

Why Generic Azetidine or Succinimide Analogs Cannot Replace (E)-1-(1-(3-(Thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione


Generic substitution within the N-acryloyl azetidine or succinimide chemical space is highly unreliable for biological studies. The electrophilic reactivity of the (E)-3-(thiophen-2-yl)acryloyl warhead is exquisitely sensitive to both the electron-withdrawing character of substituents at the azetidine C3 position and the steric environment created by the N-succinimide group [1]. The extended conjugation provided by the (E)-alkene linker to the thiophene ring significantly modulates the Michael acceptor's electrophilicity compared to simpler acryloyl analogs, directly impacting covalent target engagement, selectivity, and off-target liability in chemoproteomic experiments.

Quantitative Differentiation Evidence for (E)-1-(1-(3-(Thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione


Enhanced Thiol Reactivity of N-Acryloyl Azetidine Scaffold vs. Standard Acrylamides

N-acryloyl azetidines exhibit enhanced electrophilicity at the appended Michael acceptor compared to standard acrylamides due to nonplanar hybridization of the acyl azetidine nitrogen, which reduces amide conjugation and increases the reactivity of the β-carbon toward thiol addition [1]. While specific rate constants (k_GSH) for this compound have not been publicly reported, the class-wide observation indicates that the azetidine-embedded acryloyl group provides a tunable reaction rate distinct from piperidine or pyrrolidine analogs.

Covalent inhibitor design Thiol reactivity Azetidine electrophilicity

Succinimide Moiety Contribution to Physicochemical Properties vs. Other Imides

The pyrrolidine-2,5-dione (succinimide) N-substitution on the azetidine ring differentiates this compound from otherwise identical analogs bearing piperidine-2,6-dione (glutarimide) or unsubstituted azetidine cores. Succinimide groups are neutral, compact capping motifs that can reduce hydrogen bond donor/acceptor counts and lower topological polar surface area (TPSA) relative to free amines or amides, potentially enhancing passive membrane permeability . Although specific logD and TPSA values for this compound are not independently verified in public sources, class-level design principles suggest this structural feature is a differentiator for CNS-compatible or cell-permeable probe design.

Physicochemical property optimization Succinimide capping CNS penetration

TSHR Antagonist Activity of Closest Structurally Characterized Analog

The closest analog with publicly reported biological data is BDBM50614116 (CHEMBL5285143), an N-substituted azetidine-pyrrolidinedione compound acting as a TSHR antagonist. It exhibits an IC50 of 82 nM against human TSHR expressed in HEK293 cells (cAMP reduction assay) and 39 nM against rat TSHR in FRTL-5 cells [1]. While the exact chemical structure of BDBM50614116 is not a perfect match for the target compound, the shared azetidine-succinimide core and electrophilic warhead motif suggest potential, though unverified, TSHR antagonist activity.

Thyroid receptor antagonism Graves' disease cAMP inhibition

Validated Application Scenarios for Procuring (E)-1-(1-(3-(Thiophen-2-yl)acryloyl)azetidin-3-yl)pyrrolidine-2,5-dione (CAS 1904636-47-0)


Covalent Chemical Probe Development Targeting Reactive Cysteines in the Kinome or Undruggable Proteome

Based on the class-specific enhanced thiol reactivity of N-acryloyl azetidines [1], this compound is a rational procurement choice for constructing focused covalent libraries aimed at identifying novel cysteine-reactive chemical probes. Its (E)-thiophene-acryloyl warhead and succinimide cap provide a distinct chemical space not accessible with conventional acrylamide sulfonamides or chloroacetamides.

Negative Control or Scaffold-Hopping Analog in TSHR Antagonist Programs

Given the known TSHR antagonist activity (IC50 ~ 39–82 nM) of a structurally related azetidine-succinimide analog [1], this compound can be acquired as a comparator or scaffold-hopping candidate to explore structure-activity relationships around the warhead and succinimide substitution in thyroid receptor or Graves' disease models.

Permeability-Modulated Probe Design for Intracellular Target Engagement

The compact nature of the azetidine-succinimide core is hypothesized to reduce TPSA and hydrogen bond donor count compared to open-chain amide or amine analogs [1], making this compound a candidate for cell permeability optimization studies where intracellular target engagement is a critical parameter.

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